

An In-depth Technical Guide to the Covalent Modification of MetAP2 by Fumagillol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent modification of Methionine Aminopeptidase 2 (MetAP2) by the natural product **fumagillol** and its analogs. This interaction is of significant interest in drug development due to its potent anti-angiogenic properties. This document details the molecular mechanism of this covalent inhibition, presents quantitative data on inhibitor potency, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key pathways and workflows involved.

Introduction to MetAP2 and Fumagillol

Methionine Aminopeptidases (MetAPs) are essential metalloenzymes responsible for cleaving the N-terminal methionine from nascent polypeptide chains, a crucial step in protein maturation. [1] Eukaryotes possess two isoforms, MetAP1 and MetAP2. MetAP2 has garnered significant attention as a therapeutic target, particularly in oncology, due to its role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[2]

Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its synthetic analog TNP-470, are potent inhibitors of angiogenesis.[3] These compounds were found to exert their anti-angiogenic effects by specifically targeting and inhibiting MetAP2.[3] The inhibition is irreversible and occurs through a covalent modification of the enzyme's active site, leading to the inactivation of its enzymatic function.[3][4] Understanding the precise mechanism of this covalent modification is critical for the rational design of novel MetAP2 inhibitors with improved therapeutic profiles.





The Molecular Mechanism of Covalent Modification

The inhibitory activity of **fumagillol** and its analogs is dependent on a reactive spiroepoxide moiety.[4] This epoxide is the key to the covalent modification of MetAP2.

Identification of the Covalent Binding Site

Through a combination of biochemical studies, mass spectrometry, and X-ray crystallography, the specific amino acid residue in MetAP2 that is covalently modified by **fumagillol** has been identified as Histidine-231 (His231).[4][5][6] Site-directed mutagenesis studies, where His231 was replaced with a non-nucleophilic amino acid like asparagine, completely abolished the covalent binding of fumagillin to MetAP2, confirming its essential role in the interaction.[6][7]

The Chemical Reaction

The covalent modification occurs via a nucleophilic attack by the imidazole side chain of His231 on one of the electrophilic carbon atoms of the epoxide ring in **fumagillol**. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the inhibitor and the enzyme.[5] The ring epoxide is crucial for this covalent modification, while the side-chain epoxide present in fumagillin is dispensable for the inhibitory activity.[4]

Quantitative Analysis of MetAP2 Inhibition

The potency of **fumagillol** and its analogs against MetAP2 has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these inhibitors. The following table summarizes the IC50 values for several key **fumagillol** analogs against MetAP2 activity and endothelial cell proliferation.



Compound	MetAP2 Activity IC50 (nM)	Endothelial Cell Proliferation IC50 (nM)	Reference
Fumagillin	-	-	
TNP-470	1.3	0.3	[8]
Biotin-Fumagillin (B-F)	11.5	29	[8]
B-F1 (lacks ring epoxide)	>10,000	>10,000	[7]
B-F2 (lacks side chain epoxide)	12	35	[7]
B-F12 (lacks both epoxides)	>10,000	>10,000	[7]

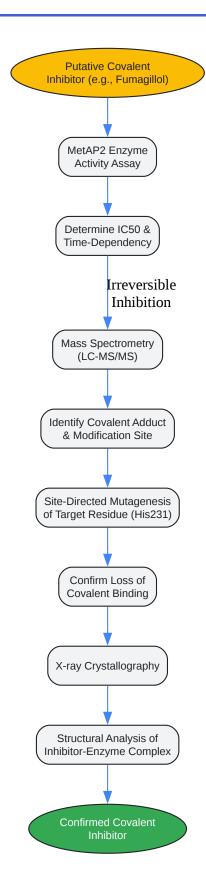
Signaling Pathways and Experimental Workflows MetAP2 Signaling in Angiogenesis

Inhibition of MetAP2 by **fumagillol** disrupts downstream signaling pathways crucial for angiogenesis. While the complete picture is still under investigation, a simplified representation of the affected pathways is illustrated below. MetAP2 is known to interact with the α -subunit of eukaryotic initiation factor 2 (eIF2 α), protecting it from phosphorylation and thereby promoting protein synthesis.[2] Inhibition of MetAP2 can lead to cell cycle arrest in the G1 phase.[9]









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